molecular formula C14H12BrNO B11547913 2-[(E)-(benzylimino)methyl]-4-bromophenol CAS No. 53848-15-0

2-[(E)-(benzylimino)methyl]-4-bromophenol

Cat. No.: B11547913
CAS No.: 53848-15-0
M. Wt: 290.15 g/mol
InChI Key: SJEGBGIPJQOGGF-UHFFFAOYSA-N
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Description

2-[(E)-(benzylimino)methyl]-4-bromophenol is an organic compound characterized by the presence of a bromine atom, a benzyl group, and a phenolic hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(benzylimino)methyl]-4-bromophenol typically involves the condensation of 4-bromophenol with benzylamine in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The reaction can be represented as follows:

4-bromophenol+benzylamineThis compound\text{4-bromophenol} + \text{benzylamine} \rightarrow \text{this compound} 4-bromophenol+benzylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(benzylimino)methyl]-4-bromophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols

Scientific Research Applications

2-[(E)-(benzylimino)methyl]-4-bromophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(E)-(benzylimino)methyl]-4-bromophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key metabolic enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(benzylimino)methyl]-4-chlorophenol
  • 2-[(E)-(benzylimino)methyl]-4-fluorophenol
  • 2-[(E)-(benzylimino)methyl]-4-iodophenol

Uniqueness

2-[(E)-(benzylimino)methyl]-4-bromophenol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

53848-15-0

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

2-(benzyliminomethyl)-4-bromophenol

InChI

InChI=1S/C14H12BrNO/c15-13-6-7-14(17)12(8-13)10-16-9-11-4-2-1-3-5-11/h1-8,10,17H,9H2

InChI Key

SJEGBGIPJQOGGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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